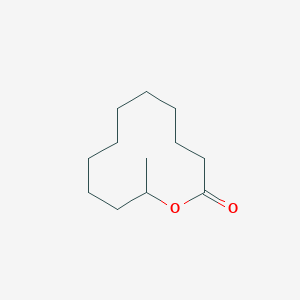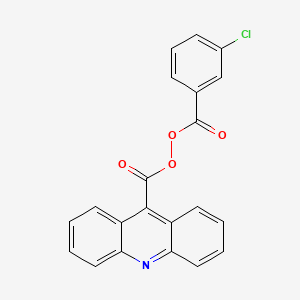
(3-Chlorobenzoyl) acridine-9-carboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorobenzoyl) acridine-9-carboperoxoate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3-chlorobenzoyl group and an acridine-9-carboperoxoate moiety, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of (3-Chlorobenzoyl) acridine-9-carboperoxoate typically involves the following steps:
Formation of 3-Chlorobenzoyl Chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Acridine-9-Carboxylic Acid: Acridine-9-carboxylic acid can be synthesized through various methods, including the oxidation of acridine with potassium permanganate.
Coupling Reaction: The final step involves the coupling of 3-chlorobenzoyl chloride with acridine-9-carboxylic acid in the presence of a base such as pyridine to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(3-Chlorobenzoyl) acridine-9-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(3-Chlorobenzoyl) acridine-9-carboperoxoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Chlorobenzoyl) acridine-9-carboperoxoate involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with other molecular targets and pathways, contributing to its biological activities.
類似化合物との比較
(3-Chlorobenzoyl) acridine-9-carboperoxoate can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antibacterial and antimalarial properties.
Proflavine: Used as an antiseptic and disinfectant.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other acridine derivatives.
特性
CAS番号 |
109392-91-8 |
|---|---|
分子式 |
C21H12ClNO4 |
分子量 |
377.8 g/mol |
IUPAC名 |
(3-chlorobenzoyl) acridine-9-carboperoxoate |
InChI |
InChI=1S/C21H12ClNO4/c22-14-7-5-6-13(12-14)20(24)26-27-21(25)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12H |
InChIキー |
BRQHESDGSLDBFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OOC(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
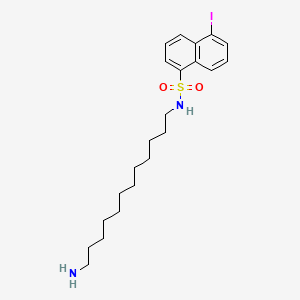
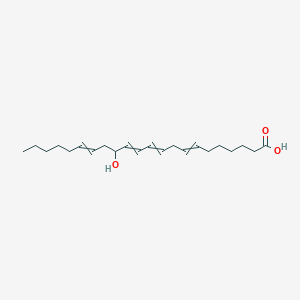
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
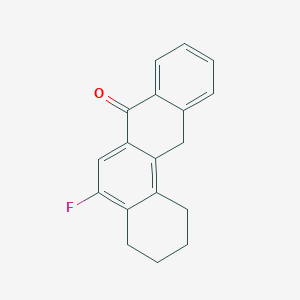
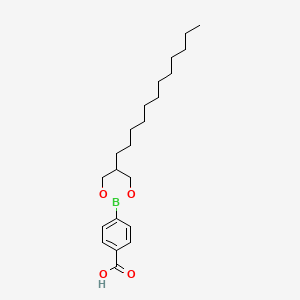
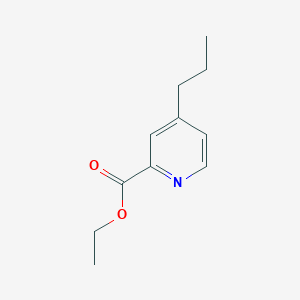


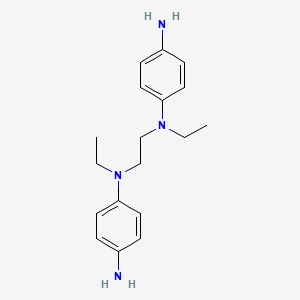
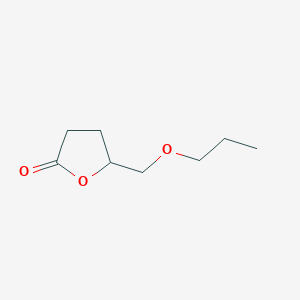
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
